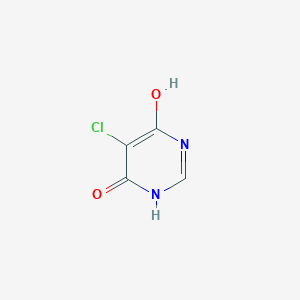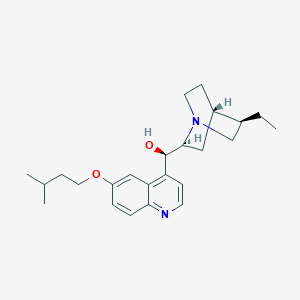
2-Chlorindan-1-on
Übersicht
Beschreibung
2-chloro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a chlorine atom at the second position of the indanone structure. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-chloro-2,3-dihydro-1H-inden-1-one is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antifungal, anti-inflammatory, and analgesic properties
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
It is known that indanone derivatives, which include 2-chloroindan-1-one, have been widely studied due to their broad range of biological activity . They are also important intermediates used as synthetic precursors to other products with significant applications in pharmacology .
Mode of Action
For instance, 2-chloropropionic acid (2-CP) has been shown to inhibit the initial rate of lactate uptake in skeletal muscle sarcolemmal membrane vesicles. This inhibition is nonstereoselective and impairs lactate transport.
Biochemical Pathways
Indanone derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetic and pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development .
Result of Action
The crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one, which are analogs of 1-indanone substituted at the 6-position with chlorine and bromine, exhibit unique intermolecular packing motifs .
Action Environment
It is known that environmental factors can significantly influence the action of various chemical compounds .
Biochemische Analyse
Biochemical Properties
The nature of these interactions is complex and depends on various factors, including the specific biomolecules involved and the physiological conditions under which the interactions occur .
Cellular Effects
The effects of 2-Chloroindan-1-one on cellular processes are diverse and depend on the specific type of cell and the concentration of the compound . It has been suggested that 2-Chloroindan-1-one can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-chloro-2,3-dihydro-1H-inden-1-one can be synthesized through several methods. One common approach involves the microwave or ultrasound-aided ring closure of 4-chlorobenzenepropanoic acid, catalyzed by triflic acid in dichloromethane . Another method involves converting anilines into diazonium salts and reacting these with acrylic compounds to form 3-phenyl-1-chloropropionic acid, which is then cyclized to produce 2-chloroindan-1-one .
Industrial Production Methods
Industrial production of 2-chloroindan-1-one typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave or ultrasound techniques can enhance reaction rates and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert 2-chloroindan-1-one to its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various diols, alcohols, and substituted indanones, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-chloro-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as 6-chloroindan-1-one and 6-bromoindan-1-one. While these compounds share a similar indanone structure, they exhibit different intermolecular packing interactions and chemical properties . For example, 6-chloroindan-1-one packs with a herringbone motif, whereas 6-bromoindan-1-one exhibits offset face-to-face stacking . These differences highlight the unique properties of 2-chloroindan-1-one, making it valuable for specific research applications.
List of Similar Compounds
- 6-Chloroindan-1-one
- 6-Bromoindan-1-one
- 6-Fluoroindan-1-one
Eigenschaften
IUPAC Name |
2-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGQPEGJOZKLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995043 | |
| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73908-22-2 | |
| Record name | 2-Chloroindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the structure of 2-chloroindan-1-one?
A1: While the research article focuses on trans-3-bromo-2-chloroindan-1-one, it provides valuable insight into the structure of 2-chloroindan-1-one. The study confirms the relative stereochemistry of the chlorine and bromine atoms in the studied compound. [] This suggests that the chlorine atom in 2-chloroindan-1-one would also adopt a specific orientation relative to other substituents on the indanone ring. Further research would be needed to fully elucidate the conformational preferences of 2-chloroindan-1-one itself.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















